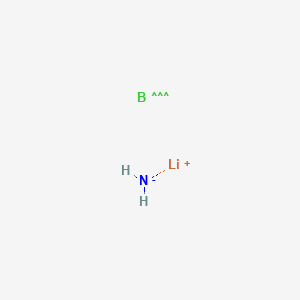

Lithium;azanide;boron

Beschreibung

Foundational Significance in Energy Storage Technologies

The importance of lithium-nitrogen-boron (Li-N-B) systems in energy storage is rooted in their ability to form lightweight materials with high energy densities. Lithium, being the lightest metal, offers a high specific capacity and electrochemical potential, making it a cornerstone of modern battery technology. mdpi.com When combined with nitrogen and boron, a variety of compounds can be synthesized that exhibit favorable properties for two primary energy storage applications: hydrogen storage and solid-state batteries.

For hydrogen storage, the focus has been on materials that can store and release large amounts of hydrogen safely and efficiently. Li-N-B compounds, particularly lithium amidoborane, have garnered significant attention for their high gravimetric hydrogen density and their ability to release hydrogen at relatively low temperatures. rsc.orgrsc.org

In the realm of electrochemical energy storage, the development of all-solid-state batteries is a major goal to enhance safety and energy density compared to conventional lithium-ion batteries with flammable liquid electrolytes. mdpi.com Here, Li-N-B compounds, especially those based on boron nitride, are being explored as critical components such as solid electrolytes and separators that can improve ionic conductivity, thermal stability, and suppress the formation of lithium dendrites, a key failure mechanism in lithium metal batteries. nih.govarxiv.org

Overview of Key Compound Classes: Amidoboranes, Imidoborates, and Boron Nitrides

The versatility of the Li-N-B system gives rise to several classes of compounds, each with distinct structures and properties tailored for specific energy storage applications.

Amidoboranes: Lithium amidoborane (LiNH₂BH₃) is a prime example of this class and is extensively studied for chemical hydrogen storage. rsc.org It is a derivative of ammonia (B1221849) borane (B79455) (NH₃BH₃) where a hydrogen atom on the nitrogen is replaced by a lithium atom. rsc.org This substitution significantly alters the dehydrogenation properties, leading to the release of a large amount of hydrogen at lower temperatures and without the emission of undesirable byproducts like borazine (B1220974). rsc.orgrsc.org

Imidoborates: Lithium imidoborates are compounds containing boron-nitrogen imido groups. These materials are being investigated as potential solid-state electrolytes for lithium-ion batteries. The presence of lithium ions within their structures allows for ionic conduction. Research into lithium imide has shown promising ionic conductivity at room temperature. kit.edu The structure and composition of these compounds can be tailored to optimize their ionic transport properties.

Boron Nitrides: Boron nitride (BN) exists in various crystalline forms, with hexagonal boron nitride (h-BN) being of particular interest for battery applications. arxiv.org Its layered structure, analogous to graphite, combined with its excellent thermal stability, mechanical strength, and electrical insulating properties, makes it a highly attractive material for enhancing the safety and performance of lithium-ion batteries. mdpi.comarxiv.org Boron nitride is utilized in various forms, including as coatings for separators, as fillers in composite electrolytes, and as nanosheets in advanced solid-state electrolytes. nih.govarxiv.orgmdpi.com

| Compound Class | Primary Application in Energy Storage | Key Examples | Noteworthy Properties |

| Amidoboranes | Chemical Hydrogen Storage | Lithium amidoborane (LiNH₂BH₃) | High gravimetric hydrogen capacity, low dehydrogenation temperature. rsc.orgrsc.org |

| Imidoborates | Solid-State Electrolytes | Lithium imide (Li₂NH) | Potential for high ionic conductivity at room temperature. kit.edu |

| Boron Nitrides | Battery Components (Separators, Electrolytes) | Hexagonal Boron Nitride (h-BN) | High thermal stability, mechanical strength, electrical insulation, improves ionic conductivity in composites. mdpi.comnih.govarxiv.org |

Detailed Research Findings

Lithium Amidoborane for Hydrogen Storage

Research has demonstrated that lithium amidoborane (LiNH₂BH₃) is a highly promising material for on-board hydrogen storage. It can release approximately 10.9 wt% of hydrogen at temperatures around 90°C, a significant improvement over its parent compound, ammonia borane, which releases hydrogen at higher temperatures and is accompanied by the release of borazine. rsc.orgrsc.org The dehydrogenation of LiNH₂BH₃ occurs in a two-step process. rsc.org

The mechanism of hydrogen release is attributed to the interaction between the protonic H on the nitrogen atom and the hydridic H on the boron atom. rsc.org The presence of lithium is believed to play a catalytic role in the dehydrogenation process. energy-storage.news Furthermore, studies have shown that the dehydrogenation process of lithium amidoborane is significantly less exothermic than that of ammonia borane, which could facilitate the potential for regeneration. rsc.org

| Property | Value | Reference |

| Gravimetric Hydrogen Capacity | ~10.9 wt% | rsc.orgrsc.org |

| Dehydrogenation Temperature | ~90 °C | rsc.orgrsc.org |

| Key Advantage | No borazine emission | rsc.orgrsc.org |

Lithium Imidoborates as Solid-State Electrolytes

Lithium imidoborates are being explored for their potential as solid-state electrolytes. Polycrystalline lithium imide has demonstrated an ionic conductivity of 3 × 10⁻⁴ Ω⁻¹ cm⁻¹ at 25°C, which is a promising value for a solid-state conductor. kit.edu The activation enthalpy for ionic conduction in this material was determined to be 56±1 kJ/mole. kit.edu The development of new imidazole-based lithium salts, such as lithium 4,5-dicyano-2-(trifluoromethyl)imidazolide (LiTDI), is also an active area of research to create electrolytes with tailored properties. Current time information in Bangalore, IN.

Boron Nitride in Advanced Batteries

The integration of boron nitride into lithium-ion and solid-state batteries has led to significant performance enhancements.

Separators: Coating conventional polypropylene (B1209903) separators with hexagonal boron nitride (h-BN) has been shown to improve the thermal stability and suppress the growth of lithium dendrites. mdpi.com Boron nitride nanotube (BNNT)-based separators have also been developed, which facilitate ion transfer and can alleviate the shuttle effect in lithium-sulfur batteries. rsc.org

Solid Electrolytes: Amorphous boron nitride nanosheets have been used to create composite solid-state electrolytes with high ionic conductivity. For instance, a composite electrolyte containing 40% PVDF-HFP demonstrated a high lithium-ion conductivity of 1.936 × 10⁻³ S cm⁻¹ at room temperature. nih.gov In another study, the addition of highly dispersed and functionalized boron nitride nanosheets to a polymer electrolyte significantly improved the ionic conductivity to 6.7 × 10⁻⁶ S cm⁻¹ at 30 °C and 2.77 × 10⁻⁴ S cm⁻¹ at 50 °C. chemrxiv.org These composites also exhibit wide electrochemical stability windows and can lead to batteries with excellent cycling stability and capacity retention. nih.govchemrxiv.org For example, a LiFePO₄/Li all-solid-state battery with a BN-based composite electrolyte delivered a capacity retention rate of 94.5% after 500 cycles at 1.0 C. nih.gov

| Application of Boron Nitride | Material System | Key Performance Metric | Value | Reference |

| Composite Solid-State Electrolyte | Amorphous BN nanosheets in PVDF-HFP | Ionic Conductivity (RT) | 1.936 × 10⁻³ S cm⁻¹ | nih.gov |

| Composite Solid-State Electrolyte | Functionalized BN nanosheets in polymer | Ionic Conductivity (30 °C) | 6.7 × 10⁻⁶ S cm⁻¹ | chemrxiv.org |

| Composite Solid-State Electrolyte | Functionalized BN nanosheets in polymer | Ionic Conductivity (50 °C) | 2.77 × 10⁻⁴ S cm⁻¹ | chemrxiv.org |

| All-Solid-State Battery | LiFePO₄/BN-based electrolyte/Li | Capacity Retention | 94.5% after 500 cycles | nih.gov |

Eigenschaften

InChI |

InChI=1S/B.Li.H2N/h;;1H2/q;+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLCRZMXMAVHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B].[NH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH2LiN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453281 | |

| Record name | lithium;azanide;boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99144-67-9 | |

| Record name | lithium;azanide;boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99144-67-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Lithium Amidoborane Linh2bh3 As a Hydrogen Storage Material

Synthetic Methodologies and Preparative Routes

The synthesis of lithium amidoborane is primarily achieved through reactions involving lithium hydride and ammonia (B1221849) borane (B79455), utilizing methods such as mechanochemistry or solvent-mediated reactions.

Mechanochemical Synthesis via Ball Milling

Mechanochemical synthesis, specifically high-energy ball milling, is an effective and common solvent-free method for producing lithium amidoborane. irb.hrmdpi.com This solid-state reaction involves milling a 1:1 molar ratio of lithium hydride (LiH) and ammonia borane (NH₃BH₃). mdpi.comcas.cn The process is attractive for its efficiency and ability to produce the desired material in a single step. irb.hr

During ball milling, the reactants undergo a chemical transformation to form lithium amidoborane (LiNH₂BH₃) and hydrogen gas (H₂). mdpi.com Structural analyses have revealed the formation of different allotropes of lithium amidoborane, denoted as α- and β-LiNH₂BH₃, during the synthesis process. acs.org The β-phase is typically observed only during energetic ball milling and transforms into the more stable α-phase with extended milling time. acs.org This direct, solid-state method avoids the use of solvents, which can be costly and have an environmental impact. mdpi.com

| Parameter | Description | Reference(s) |

| Reactants | Lithium Hydride (LiH) and Ammonia Borane (NH₃BH₃) | cas.cn, mdpi.com |

| Molar Ratio | 1:1 | mdpi.com |

| Method | High-energy ball milling | irb.hr, mdpi.com |

| Key Products | α-LiNH₂BH₃, β-LiNH₂BH₃, H₂ | acs.org |

| Advantage | Solvent-free, single-step reaction | irb.hr, mdpi.com |

Reaction Pathways from Ammonia Borane and Lithium Hydride Precursors

The primary reaction pathway for the formation of lithium amidoborane from ammonia borane and lithium hydride precursors is a metathesis reaction where a proton from the ammonia group and a hydride from LiH combine to form H₂ gas. electronicsandbooks.com

This reaction can be performed in the solid state via ball milling or in a solvent suspension, typically using tetrahydrofuran (B95107) (THF). mdpi.comelectronicsandbooks.comresearchgate.net When conducted in THF, the reaction proceeds readily at moderate temperatures. electronicsandbooks.com

Investigations into the solid-state reaction have identified a stepwise phase transition. acs.org An intermediate complex, lithium amidoborane−ammonia borane (LiNH₂BH₃·NH₃BH₃), is formed during the synthesis. acs.org This intermediate possesses a monoclinic structure with layers of LiNH₂BH₃ and NH₃BH₃ molecules. acs.org With continued reaction time or energy input (e.g., extended milling), this complex decomposes to yield the final lithium amidoborane product. acs.org

Dehydrogenation Characteristics and Mechanisms

Lithium amidoborane is noted for its improved hydrogen release properties compared to ammonia borane, releasing a significant amount of pure hydrogen at lower temperatures. cas.cnpnas.orgfiu.edu

Thermolysis Kinetics and Hydrogen Release Profiles

When heated, lithium amidoborane undergoes thermal decomposition (thermolysis) to release hydrogen gas. It exhibits a lower onset temperature for hydrogen release, beginning around 70°C, which is a significant improvement over pristine ammonia borane. researchgate.netjst.go.jp The dehydrogenation occurs in multiple steps, with major peak release temperatures reported at approximately 90-91°C and a second stage around 148°C. researchgate.netscispace.com

The material can release approximately 10.8 to 10.9 wt.% hydrogen when heated, a value that meets long-term targets for vehicular hydrogen storage. acs.orgpnas.org Importantly, this hydrogen release occurs without the emission of volatile, fuel-cell-poisoning byproducts like borazine (B1220974), which is a major issue with the thermolysis of ammonia borane. researchgate.netfiu.eduosti.gov Kinetic analysis of the first dehydrogenation step in a THF-mediated system revealed a first-order rate law with an apparent activation energy of 46.6 kJ mol⁻¹. electronicsandbooks.com

| Dehydrogenation Parameter | Value | Reference(s) |

| Onset Temperature | ~70.9 °C | researchgate.net, jst.go.jp |

| Peak Release Temperatures | ~90.5 °C and 148 °C | researchgate.net |

| Total H₂ Release | ~10.9 wt.% | pnas.org |

| Gaseous Byproducts | No borazine detected | researchgate.net, osti.gov |

| Activation Energy (Step 1, in THF) | 46.6 kJ mol⁻¹ | electronicsandbooks.com |

Influence of Temperature and Pressure on Dehydrogenation

Temperature is the primary driver for the thermal decomposition of lithium amidoborane. Increasing the temperature accelerates the rate of hydrogen release. iitd.ac.inresearchgate.net Studies at different isothermal conditions show a clear dependence of hydrogen evolution on temperature. researchgate.net

The effect of pressure on lithium amidoborane has also been investigated. High-pressure studies using Raman spectroscopy have identified two pressure-induced phase transitions at room temperature, occurring at approximately 3.9 GPa and 12.7 GPa. pnas.orgenergy.gov These transitions indicate changes in the crystal structure and bonding under compression. Unlike in ammonia borane, where dihydrogen bonds play a key role, the N-H stretching modes in lithium amidoborane show a blueshift (increase in frequency) with pressure, suggesting the absence of conventional dihydrogen bonding. pnas.orgosti.govbohrium.com Some studies suggest that the application of high pressure (around 7 GPa) may offer a pathway to reverse the decomposition reaction, a promising result for potential rehydrogenation. osti.gov

Molecular Mechanisms of Hydrogen Release, including Dimer and Polymerization Pathways

The dehydrogenation mechanism of lithium amidoborane is fundamentally different from that of ammonia borane. pnas.orgfiu.edu It is proposed to proceed via a metal ion-assisted hydride transfer. acs.org

Computational and experimental studies indicate that the process involves intermolecular interactions, with dimerization being a key initial step. nih.govacs.org In the lithium amidoborane dimer, the Li⁺ cation plays a crucial catalytic role by promoting the formation of intermolecular N-B bonds, which can lead to polymerization pathways. nih.gov

Analysis of Dehydrogenation Products and By-product Formation

The thermal decomposition of lithium amidoborane (LiNH₂BH₃) is noted for its release of hydrogen gas with high purity. A significant advantage over its parent compound, ammonia borane (NH₃BH₃), is the absence of volatile, toxic by-products such as borazine during its dehydrogenation. pnas.orgnih.govnih.gov The dehydrogenation process occurs in a multi-step manner, with different amounts of hydrogen released at distinct temperature intervals. For instance, studies have observed two-step decomposition temperatures at approximately 74°C and 118°C. researchgate.net

The solid products remaining after hydrogen release are typically amorphous, which makes their structural identification by standard X-ray diffraction (XRD) techniques challenging. researchgate.net To overcome this, solid-state ¹¹B MAS NMR spectroscopy has been employed to investigate the thermal decomposition pathway. These studies reveal that, unlike ammonia borane which forms a polyaminoborane (PAB, (NH₂BH₂)n) intermediate, lithium amidoborane appears to directly form a polyiminoborane (PIB, (NHBH)n)-like structure. acs.org This suggests a different decomposition mechanism for alkali metal amidoboranes. acs.org Theoretical studies propose that the dehydrogenation pathway may involve the formation of a [LiN=CHR] unit, which could then disproportionate into lithium hydride (LiH) and other species. nist.gov

The regeneration of the spent fuel—the dehydrogenated product—is a critical aspect of its application. Research has shown that these products can be chemically treated, for example with hydrazine (B178648) in liquid ammonia, to regenerate the original material, demonstrating the potential for a reversible hydrogen storage cycle. rsc.org

Interactive Table: Dehydrogenation Characteristics of Lithium Amidoborane

| Property | Observation | Source(s) |

| Primary Gaseous Product | High-purity Hydrogen (H₂) | pnas.orgnih.gov |

| Key By-product | No borazine emission | pnas.orgnih.govnih.gov |

| Decomposition Temp. | ~74°C and ~118°C (two-step) | researchgate.net |

| Solid Product State | Amorphous | researchgate.net |

| Solid Product Structure | Polyiminoborane (PIB)-like ((NHBH)n) | acs.org |

| Regeneration | Possible via chemical treatment | rsc.org |

Structural and Bonding Elucidations

The structural and bonding properties of lithium amidoborane are fundamental to understanding its dehydrogenation behavior and have been the subject of extensive experimental and theoretical investigation.

Raman spectroscopy has been a pivotal tool for studying LiNH₂BH₃, particularly under high-pressure conditions in a diamond anvil cell. pnas.org These investigations have revealed that the compound undergoes at least two phase transitions at room temperature when subjected to high pressure, occurring at approximately 3.9 GPa and 12.7 GPa. pnas.orgnih.govenergy.gov These transitions are identified by distinct changes in the Raman spectra, such as peak splitting and merging in various vibrational modes. energy.gov

High-pressure Raman studies are crucial for understanding the bonding behavior. A key observation is the "blueshift" (an increase in frequency) of the N-H stretching modes as pressure increases. pnas.orgbohrium.comresearchgate.net This behavior is contrary to what is typically expected for conventional hydrogen bonds and provides insight into the nature of intermolecular forces within the crystal. pnas.org In addition to Raman spectroscopy, solid-state ¹¹B MAS NMR has been used to track the structural changes during the thermal decomposition process. acs.org

The substitution of a hydrogen atom in ammonia borane (NH₃BH₃) with a lithium atom to form LiNH₂BH₃ induces significant changes in the electronic structure and bonding. A comparative analysis shows that the B-H bond in lithium amidoborane is weaker than in ammonia borane. pnas.orgfiu.edu This is evidenced in Raman spectra where the B-H stretching modes for LiNH₂BH₃ appear at lower wavenumbers. pnas.org

Conversely, the N-H bond in LiNH₂BH₃ is stronger compared to its parent compound. pnas.orgfiu.edu This is consistent with theoretical calculations of bond energies, which have been estimated using high-level accuracy methods. iitd.ac.in These differences in bond strengths are believed to be directly responsible for the improved dehydrogenation characteristics of lithium amidoborane, as the weaker B-H bond is more reactive. pnas.org

The presence and nature of dihydrogen bonds (D-H···H-A) in lithium amidoborane is a topic of scientific debate. A dihydrogen bond is a strong, attractive interaction between a protonic hydrogen (e.g., in an N-H bond) and a hydridic hydrogen (e.g., in a B-H bond). This type of bonding is a dominant feature in the structure of ammonia borane. pnas.orgnih.gov

Several studies, primarily based on high-pressure Raman spectroscopy, conclude that characteristic dihydrogen bonding is absent in lithium amidoborane. pnas.orgnih.govfiu.edu The primary evidence cited is the observed blueshift of the N-H stretching frequency with increasing pressure. In a typical dihydrogen-bonded system, increased pressure strengthens the bond, which in turn weakens the N-H covalent bond and causes a "redshift" (a decrease in frequency). pnas.org The absence of this redshift in LiNH₂BH₃ is thus interpreted as the absence of this specific interaction. pnas.orgnih.gov

However, other research, employing a combination of in-situ high-pressure synchrotron X-ray diffraction, Raman scattering, and first-principles calculations, suggests that the structure of LiNH₂BH₃ is largely determined by multiple unconventional heteropolar dihydrogen bonds. bohrium.comresearchgate.netnih.gov This interpretation posits that the observed blueshift of the N-H stretching modes is a confirmation of this unconventional bonding, where the crystal structure is stabilized by dimeric complexes bound by these interactions. bohrium.comresearchgate.net Therefore, while there is consensus on the experimental observations, their interpretation regarding dihydrogen bonding remains an area of active investigation.

Lithium amidoborane is known to exist in at least two different crystalline forms, or allotropes, designated as α-LiNH₂BH₃ and β-LiNH₂BH₃. researchgate.netnih.govacs.org Both phases possess an orthorhombic crystal structure (space group Pbca), but they differ in their lattice parameters, with the unit cell of the β-phase being approximately twice the size of the α-phase. researchgate.netresearchgate.net The β-phase is typically formed during energetic ball milling of the reactants and is considered a metastable intermediate, which transforms into the more stable α-phase upon extended milling or recrystallization. researchgate.netnih.govacs.org

Crucially, the two allotropes exhibit different dehydrogenation behaviors. The α-phase is more favorable for hydrogen release. researchgate.netresearchgate.netx-mol.com It begins to release hydrogen at a lower temperature (initial dehydrogenation at ~61°C) compared to the β-phase, which starts to decompose at a temperature approximately 15°C higher. researchgate.netx-mol.com Kinetic analysis further reveals that α-LiNH₂BH₃ has a significantly lower activation energy and a higher reaction rate for dehydrogenation than the β-phase. researchgate.netresearchgate.netx-mol.com This suggests that controlling the synthesis to produce the pure α-phase is critical for optimizing the hydrogen storage properties of the material. x-mol.com

Interactive Table: Comparison of α- and β-LiNH₂BH₃ Allotropes

| Feature | α-LiNH₂BH₃ | β-LiNH₂BH₃ | Source(s) |

| Stability | More stable | Metastable | researchgate.netnih.govacs.org |

| Formation | Extended milling/recrystallization | Energetic ball milling | researchgate.netnih.gov |

| Initial Dehydrogenation Temp. | ~61 °C | ~76 °C | researchgate.netx-mol.com |

| Activation Energy (Ea) | Lower (157 kJ mol⁻¹) | Higher (272 kJ mol⁻¹) | researchgate.netresearchgate.netx-mol.com |

| Dehydrogenation Rate (k) | Higher (1.422 × 10¹ min⁻¹) | Lower (1.023 × 10⁻¹ min⁻¹) | researchgate.netresearchgate.netx-mol.com |

Computational and Theoretical Studies

Computational and theoretical studies, predominantly using Density Functional Theory (DFT) and other first-principles methods, have been indispensable in elucidating the properties of lithium amidoborane. mdpi.comcore.ac.uk These studies provide insights that are often inaccessible through experimental means alone.

Theoretical models have been used to explore the dehydrogenation mechanism in detail. Calculations show that the presence of the -BH₃ group significantly lowers the energy barrier for dehydrogenation compared to the LiNH₂-LiH system. mdpi.com Many studies have investigated the reaction pathways using monomer, dimer, and even tetramer cluster models of LiNH₂BH₃. core.ac.ukacs.org A recurring finding is that the lithium atom plays a crucial role, acting as a carrier for hydrogen transport during the dehydrogenation process, often via the formation of a Li-H complex or intermediate. researchgate.net

First-principles calculations have also been used to simulate spectroscopic data, such as Raman spectra, which can then be benchmarked against experimental results to validate the theoretical models. bohrium.comresearchgate.net Furthermore, computational analysis of molecular orbitals and bond dissociation energies helps to explain the observed reactivity and thermal stability. mdpi.comdntb.gov.ua Studies on larger clusters have suggested that dimeric models might be too small to fully capture the reaction's essence, with tetrameric models indicating that only three LiNH₂BH₃ molecules may directly participate in the elementary reaction steps. acs.org These computational efforts are vital for understanding the fundamental mechanisms and for guiding the rational design of new and improved hydrogen storage materials. acs.org

Ab Initio Calculations of Reaction Pathways and Energy Barriers

Ab initio calculations have been crucial in understanding the intricate reaction pathways and associated energy barriers during the dehydrogenation of lithium amidoborane. nih.govcore.ac.ukdiva-portal.org These studies have explored both unimolecular and bimolecular decomposition mechanisms, with findings often indicating that bimolecular pathways are more favorable. researchgate.net

High-level ab initio calculations on gaseous monomers and dimers of lithium amidoborane have shed light on the initial steps of hydrogen loss. nih.gov In the dimeric form, the release of H₂ is facilitated by the formation of lithium hydride (LiH). nih.gov This is followed by a redox reaction involving a dihydrogen bond between the strongly basic hydride ion (H⁻) in LiH and the partially positive hydrogen (Hᵟ⁺) attached to the nitrogen atom. nih.gov

Theoretical studies have also investigated the impact of additives and structural modifications on the energy barriers. For instance, the presence of (LiH)n clusters has been shown to significantly lower the dehydrogenation energy barrier. mdpi.comresearchgate.net Calculations revealed two competing mechanisms: a concerted N–B bond-mediated pathway and a more favorable alternative pathway involving hydride transfer from boron to nitrogen, mediated by the Li⁺ ion through a Li–H–Li bridge intermediate. mdpi.com The self-dehydrogenation energy barrier of LiNH₂BH₃ was calculated to be 262.81 kJ/mol. mdpi.com In contrast, the barrier for the reaction between LiNH₂BH₃ and LiH via a Hᵟ⁻(Li)···Hᵟ⁺(N) combination is significantly lower at 145.58 kJ/mol. mdpi.com The presence of the –BH₃ group was found to be crucial in reducing this energy barrier. mdpi.com Further studies on LiNH₂BH₃ with larger (LiH)n (n = 1–5) clusters showed that the minimum reaction energy barrier could be as low as 113.34 kJ/mol. mdpi.comresearchgate.net

The substitution of a hydrogen atom on the borane group with more electron-donating groups like OH and NH₂ has also been theoretically explored, indicating a tendency to lower the energy barriers for H₂ release. researchgate.net

Table 1: Calculated Dehydrogenation Energy Barriers for Lithium Amidoborane and Related Systems

| Reactant(s) | Dehydrogenation Pathway | Calculated Energy Barrier (kJ/mol) | Reference |

| LiNH₂BH₃ | Self-dehydrogenation | 262.81 | mdpi.com |

| LiNH₂BH₃ + LiH | Hᵟ⁻(B)···Hᵟ⁺(N) combination | 236.95 | mdpi.com |

| LiNH₂BH₃ + LiH | Hᵟ⁻(Li)···Hᵟ⁺(N) combination | 145.58 | mdpi.com |

| LiNH₂ + LiH | - | 239.8 | mdpi.com |

| LiNH₂BH₃ + (LiH)n (n=1-5) | Hᵟ⁻(Li)···Hᵟ⁺(N) combination (minimum) | 113.34 | mdpi.comresearchgate.net |

Density Functional Theory (DFT) Investigations on Electronic Structure and Bonding

Density Functional Theory (DFT) has been extensively used to investigate the electronic structure and bonding characteristics of lithium amidoborane. diva-portal.orgbohrium.comaip.orgdiva-portal.orgresearchgate.net These studies have provided detailed insights into bond lengths, charge distribution, and the nature of intermolecular interactions, which are critical for understanding its stability and dehydrogenation behavior. aip.orgresearchgate.netrsc.org

DFT calculations have successfully determined the crystal structures of LiNH₂BH₃, with results showing excellent agreement with experimental data. diva-portal.orgresearchgate.net For the ground state orthorhombic Pbca structure, the calculated Li-N and N-B bond lengths are approximately 1.98 Å and 1.56 Å, respectively. aip.org High-pressure studies using DFT have explored phase transitions, predicting a transition from the Pbca to a Pbcn structure at around 100 GPa. aip.orgdiva-portal.org In this high-pressure phase, the Li-N and N-B bond lengths were found to be elongated to 3.10 Å and 1.41 Å, respectively, which may facilitate the dehydrogenation process. aip.org

Analysis of the electronic properties, such as the density of states and Bader charge analysis, reveals the strong ionic character of the bonding between the lithium atom and the [NH₂BH₃]⁻ group. aip.orgresearchgate.net The lithium atom loses a significant portion of its charge (+0.78 e), while the nitrogen and boron atoms have charges of approximately -1.64 e and +1.88 e, respectively. aip.org The hydrogen atoms bonded to nitrogen (H(N)) are positively charged (around +0.43 e), whereas those bonded to boron (H(B)) are negatively charged (around -0.63 e). aip.org This charge distribution highlights the difference in electronegativity between nitrogen and boron and confirms the protic nature of H(N) and the hydridic nature of H(B). aip.orgresearchgate.net

Furthermore, DFT studies have been instrumental in identifying and characterizing the role of dihydrogen bonds (N-Hᵟ⁺···Hᵟ⁻-B) in the crystal structure of lithium amidoborane. bohrium.comresearchgate.netresearchgate.netnih.gov These interactions, along with conventional hydrogen bonds, contribute to the stability of the solid-state structure and influence the hydrogen release mechanism. bohrium.comrsc.org The presence of an intricate network of heteropolar dihydrogen bonds has been confirmed, and their behavior under pressure has been analyzed. researchgate.netresearchgate.netnih.gov

Table 2: Calculated Atomic Charges and Bond Lengths for Ground State LiNH₂BH₃

| Atom/Bond | Property | Value | Reference |

| Li | Bader Charge (e) | +0.78 | aip.org |

| N | Bader Charge (e) | -1.64 | aip.org |

| B | Bader Charge (e) | +1.88 | aip.org |

| H (bonded to N) | Bader Charge (e) | +0.43 | aip.org |

| H (bonded to B) | Bader Charge (e) | -0.63 | aip.org |

| Li-N | Bond Length (Å) | ~1.98 | aip.org |

| N-B | Bond Length (Å) | ~1.56 | aip.org |

Catalytic Role of Lithium Cations in N-B Bond Formation and Polymerization

The lithium cation (Li⁺) plays a crucial catalytic role in the dehydrogenation process of lithium amidoborane, particularly in facilitating intermolecular N-B bond formation and subsequent polymerization. nih.govresearchgate.net This catalytic activity is a key factor in lowering the hydrogen release temperature compared to its parent compound, ammonia borane.

Theoretical studies have shown that the Li⁺ ion assists in the transfer of a hydride from the borane group. mdpi.comnih.govresearchgate.net In the dehydrogenation of the lithium amidoborane dimer, the Li⁺ cation catalyzes the formation of an intermolecular N-B bond, which is a critical step leading to N-B polymerization. nih.gov This process involves the release of H₂ through the formation of LiH, followed by a redox reaction at a dihydrogen bond. nih.gov After the first H₂ molecule is released, the Li⁺ cation binds to a nitrogen atom, which in turn lowers the energy barrier for the subsequent dehydrogenation step. nih.gov

The interaction of Li⁺ with the [NH₂BH₃]⁻ anion also influences the electronic structure, activating the N-H and B-H bonds. rsc.org The bonding between the metal cation and the amidoborane anion primarily occurs through the interaction of the amide nitrogen with the metal center, with a secondary contact between the borohydride (B1222165) moiety and the metal. rsc.org This interaction leads to the formation of extended polymeric networks in the solid state. rsc.org

Furthermore, research on the reaction mechanism of LiNH₂BH₃ with (LiH)n clusters has highlighted the role of Li⁺ in mediating hydride transfer. mdpi.com A pathway involving hydride transfer from boron to nitrogen via a Li⁺-mediated Li–H–Li bridge was found to have a significantly lower energy barrier than the direct concerted pathway, underscoring the catalytic function of the lithium cation in enhancing the kinetics of hydrogen release. mdpi.comresearchgate.net The formation of intermediates like LiH/BH₃NH₂NH₂ has also been proposed, where the Li⁺ facilitates hydride transfer. nist.gov

Lithium Imido/amidoborate Chemistry and Aggregation Phenomena

Synthesis of Lithium Imidoborates and Amidoborates

The generation of lithium imido- and amidoborates is primarily achieved through reactions involving triamidoboranes and potent bases, or via direct manipulation of the boron center.

A primary method for synthesizing imido anions of boron involves the deprotonation of triamidoboranes using organolithium bases, such as alkyllithiums. tandfonline.com Organolithium reagents are chemical compounds containing a carbon-lithium bond, which is highly polarized, rendering the carbon atom electron-rich and making the compound a strong base. mt.comwikipedia.org This high basicity allows them to deprotonate most hydrocarbon compounds, including the N-H protons of triamidoboranes, to form imido anions. tandfonline.comwikipedia.org

For instance, the reaction of B{N(H)Ph}₃ with three equivalents of phenyllithium (B1222949) (PhLi) in tetrahydrofuran (B95107) (THF) results in the deprotonation of the N-H groups to form the lithium salt of an amidobisimidoborate dianion. tandfonline.com Similarly, reacting B{N(H)Ph}₃ with n-butyllithium (BuⁿLi) can also effect deprotonation. tandfonline.com The choice of organolithium reagent and solvent can significantly influence the final product due to the varying reactivity and aggregation states of the organolithium compounds themselves. mt.com

Table 1: Examples of Deprotonation Reactions

| Starting Material | Organolithium Reagent | Solvent | Product |

|---|---|---|---|

| B{N(H)Ph}₃ | phenyllithium (PhLi) | THF | Li₄[B{N(H)Ph}(NPh)₂]₂ |

Data sourced from Taylor & Francis Online tandfonline.com

Organolithium reagents can act not only as bases but also as nucleophiles. tandfonline.com In the context of triamidoborane chemistry, this dual reactivity means that alongside deprotonation, the organolithium can attack the electron-deficient boron atom, leading to various addition and substitution products. tandfonline.com

A notable example is the reaction of B{N(H)Ph}₃ with n-butyllithium (BuⁿLi) in toluene. tandfonline.com This reaction yields a complex cage structure, Li₉[{B(NPh)₃}₂{N(H)Ph}₃], which incorporates LiN(H)Ph. tandfonline.com The formation of LiN(H)Ph arises from the nucleophilic substitution of an N(H)Ph group on the triamidoborane by the butyl group from BuⁿLi. tandfonline.com

The susceptibility of boron to nucleophilic attack is a well-established principle. Even in coordinatively saturated sp³ boron atoms, nucleophilic addition can occur, sometimes facilitated by rearrangements like hydrogen migration. d-nb.info In borane (B79455) anions like [B₃H₈]⁻, nucleophilic substitution can be induced by electrophiles, proceeding through an intermediate complex. mdpi.com This highlights the general reactivity pattern where the boron center is a target for nucleophiles, a principle that extends to the synthesis of complex imidoborate structures. tandfonline.commdpi.com

Structural Characterization and Aggregation Behavior

Lithium imido- and amidoborates are not discrete ions but rather form complex aggregates in the solid state, driven by the coordination needs of the lithium cations and the nature of the boron-nitrogen anions.

A defining characteristic of lithium imido- and amidoborates is their tendency to form large, intricate molecular clusters and cage structures. tandfonline.com These structures arise from the aggregation of the anionic boron-nitrogen frameworks and the lithium cations. For example, the reaction product of B{N(H)Ph}₃ and BuⁿLi, Li₉[{B(NPh)₃}₂{N(H)Ph}₃], crystallizes in a cage structure where two Li₃B(NPh)₃ units are held together by three molecules of LiN(H)Ph. tandfonline.com

Another example is the dimeric structure of Li₄[B{N(H)Ph}(NPh)₂]₂, formed from the reaction with PhLi. tandfonline.com In this case, the imido arms of two dianions coordinate with four lithium ions, creating a cage that features Li₂N₂ rhombohedral motifs. tandfonline.com The formation of such cage compounds is a known phenomenon in cluster chemistry, where atoms can form shell-like structures, sometimes encapsulating other atoms or molecules. frontiersin.orguoit.ca

The aggregation of lithium imidoborates is heavily influenced by the coordination requirements of the Li⁺ ions. tandfonline.com Lithium ions typically favor a tetrahedral coordination geometry. csulb.edu In the aggregated imidoborate structures, the nitrogen atoms of the imido (-NR) and amido (-NHR) groups act as coordination sites for the lithium cations. tandfonline.com

The geometry of the imidoborate anion plays a critical role in its ability to form stable aggregated structures with lithium cations. tandfonline.com Planar dianions, such as [B{N(H)Ph}(NPh)₂]²⁻, are effective at satisfying the coordination needs of the associated lithium ions using their imido arms. tandfonline.com This leads to the formation of stable, well-defined cage structures. tandfonline.com

Table 2: Structural Features of Lithium Imido/Amidoborates

| Compound | Anion Type | Key Structural Feature | Anion Geometry Influence |

|---|---|---|---|

| Li₄[B{N(H)Ph}(NPh)₂]₂ | Dianion: [B{N(H)Ph}(NPh)₂]²⁻ | Dimeric cage with Li₂N₂ motifs | Planar dianion effectively coordinates Li⁺ ions |

Data sourced from Taylor & Francis Online tandfonline.com

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| n-butyllithium | BuⁿLi |

| Lithium;azanide;boron (Lithium Imido/Amidoborates) | Varies |

| Lithium diisopropylamide | LDA |

| Lithium formate | HCOOLi |

| phenyllithium | PhLi |

| Tetrahydrofuran | THF |

| Toluene | C₇H₈ |

| Tris(phenylamino)borane | B{N(H)Ph}₃ |

| Lithium Phenylamide | LiN(H)Ph |

| Lithium salt of amidobisimidoborate dianion dimer | Li₄[B{N(H)Ph}(NPh)₂]₂ |

| Lithium salt of triimidoborate trianion complex | Li₉[{B(NPh)₃}₂{N(H)Ph}₃] |

Reactivity and Functionalization of Imidoborane Ligands

The reactivity of imidoborane ligands, particularly in the context of their metal complexes, is a burgeoning area of research. This section delves into the specific reactivity patterns observed in amido- and imido(pentafluorophenyl)borane complexes, the activation of N-H and B-H bonds within these metal complexes, and the unique reactivity of scandium terminal imido complexes towards boranes.

Amido- and Imido(pentafluorophenyl)borane Complexes

The synthesis and reactivity of amido- and imido(pentafluorophenyl)borane complexes have been explored with various transition metals, notably zirconium and hafnium. nih.govsoton.ac.uk The use of the highly electron-withdrawing pentafluorophenyl group significantly influences the electronic properties and reactivity of the resulting complexes.

The synthesis of these complexes often begins with the deprotonation of ammonia (B1221849) adducts of (pentafluorophenyl)boranes, such as H₃N·B(C₆F₅)nH₃-n (where n=1 or 2), to form lithium amidoboranes, Li[NH₂B(C₆F₅)nH₃-n]. nih.gov These lithium salts serve as valuable reagents for introducing the amidoborane ligand to a metal center.

For instance, the reaction of Li[NH₂B(C₆F₅)₂H] with [Cp₂ZrCl₂] (Cp = cyclopentadienyl) results in a disubstituted complex, [Cp₂Zr{NH₂B(C₆F₅)₂H}₂]. nih.gov This complex exists in equilibrium with its β-hydride elimination product, [Cp₂Zr(H){NH₂B(C₆F₅)₂H}], which is often the major isolated solid. nih.gov The analogous reaction with [Cp₂HfCl₂] yields a mixture of the disubstituted complex and the N-H activation product, [Cp₂Hf{NHB(C₆F₅)₂H}]. nih.gov

A key structural feature of these complexes is the presence of β-B-agostic interactions, where a hydride from the borane moiety interacts with the metal center. nih.gov This is particularly evident in the solid-state structures of [Cp₂Zr{NH₂B(C₆F₅)₂H}₂]·PhMe and [Cp₂Hf{NH₂B(C₆F₅)₂H}₂]·4(thf). nih.gov The agostic interaction is a form of electron donation from the B-H bond to the metal, creating a chelating effect.

The reactivity of these complexes is further highlighted by their interaction with zwitterionic species like [Cp₂MMe(μ-Me)B(C₆F₅)₃] (M=Zr, Hf). nih.gov Treatment of these zwitterions with Li[NH₂B(C₆F₅)₂H] leads to the formation of [Cp₂MMe{NH₂B(C₆F₅)₂H}] complexes, which also exhibit β-B-agostic interactions as suggested by spectroscopic data. nih.gov

| Precursor | Reagent | Product(s) | Key Observation(s) |

| [Cp₂ZrCl₂] | Li[NH₂B(C₆F₅)₂H] | [Cp₂Zr{NH₂B(C₆F₅)₂H}₂] and [Cp₂Zr(H){NH₂B(C₆F₅)₂H}] | Equilibrium between disubstituted and β-hydride elimination product. nih.gov |

| [Cp₂HfCl₂] | Li[NH₂B(C₆F₅)₂H] | [Cp₂Hf{NH₂B(C₆F₅)₂H}₂] and [Cp₂Hf{NHB(C₆F₅)₂H}] | Formation of both disubstituted and N-H activation products. nih.gov |

| [Cp₂MMe(μ-Me)B(C₆F₅)₃] (M=Zr, Hf) | Li[NH₂B(C₆F₅)₂H] | [Cp₂MMe{NH₂B(C₆F₅)₂H}] | Formation of complexes with β-B-agostic interactions. nih.gov |

N-H and B-H Activation in Metal Complexes

The activation of N-H and B-H bonds is a fundamental process in the chemistry of amido- and imidoborane complexes. nih.govnih.gov This reactivity is often facilitated by the metal center, which can act as a Lewis acid to promote bond cleavage.

N-H Activation: The formation of [Cp₂Hf{NHB(C₆F₅)₂H}] from the reaction of [Cp₂HfCl₂] and Li[NH₂B(C₆F₅)₂H] is a clear example of N-H bond activation. nih.gov In this process, the hafnium center facilitates the removal of a proton from the nitrogen atom of the amidoborane ligand, leading to the formation of a dianionic imidoborane ligand. This resulting complex, [Cp₂Hf{NHB(C₆F₅)₂H}], features a formally dianionic imidoborane ligand that chelates to the metal through an agostic interaction. nih.gov However, bond length analysis suggests a contribution from a zwitterionic amidoborane resonance structure. nih.gov

B-H Activation: The activation of B-H bonds is also a prominent feature of these systems. The formation of [Cp₂Zr(H){NH₂B(C₆F₅)₂H}] via β-hydride elimination from [Cp₂Zr{NH₂B(C₆F₅)₂H}₂] demonstrates a B-H bond cleavage process where a hydride is transferred from the boron to the zirconium center. nih.gov This reactivity is driven by the formation of a stable metal-hydride bond.

Furthermore, electrophilic metal complexes can directly activate the B-H bond of amine-boranes. nih.gov For example, a highly electrophilic ruthenium complex, [RuCl(dppe)₂][OTf], reacts with ammonia borane (H₃N·BH₃) and dimethylamine (B145610) borane (Me₂HN·BH₃) to activate the B-H bond. nih.gov These reactions proceed through an intermediate where the B-H moiety is bound to the metal center in an η¹-fashion. nih.gov

The study of these activation processes is crucial for understanding the mechanisms of catalytic reactions involving amine-boranes, such as dehydrocoupling and hydrogenation.

| Metal Complex | Substrate | Activation Type | Product(s) |

| [Cp₂HfCl₂] | Li[NH₂B(C₆F₅)₂H] | N-H Activation | [Cp₂Hf{NHB(C₆F₅)₂H}] |

| [Cp₂Zr{NH₂B(C₆F₅)₂H}₂] | - | B-H Activation (β-hydride elimination) | [Cp₂Zr(H){NH₂B(C₆F₅)₂H}] |

| [RuCl(dppe)₂][OTf] | H₃N·BH₃ / Me₂HN·BH₃ | B-H Activation | trans-[RuH(η²-H₂)(dppe)₂][OTf], etc. nih.gov |

Reactivity of Scandium Terminal Imido Complexes toward Boranes

Scandium terminal imido complexes, which feature a highly polarized Sc=N bond, exhibit unique reactivity towards boranes, leading to distinct reaction pathways depending on the nature of the borane reagent. acs.orgnih.gov

The reaction of the scandium terminal imido complex [(NNNN)Sc═NDIPP] (where NNNN is a tetradentate ligand and DIPP is 2,6-diisopropylphenyl) with 9-borabicyclononane (B1260311) (9-BBN) results in the formation of a scandium borohydride (B1222165) complex. acs.org Notably, this reaction involves the borylation of a C(sp³)–H bond within the supporting NNNN ligand. acs.org

In contrast, the reaction of the same scandium imido complex with catecholborane (CatBH) proceeds via a different pathway, resulting in the cleavage of a B–O bond to form a scandium catecholate complex, [(NNNN)Sc(Cat)]. acs.org This demonstrates the versatility of the scandium imido moiety in activating different types of chemical bonds.

These reactions highlight the ability of the scandium terminal imido complex to activate C-H and B-O bonds, expanding the scope of its reactivity beyond simple additions across the Sc=N bond. acs.org The coordinatively unsaturated nature of some scandium imido intermediates, generated by the removal of a coordinating ligand like DMAP with a borane, makes them extremely reactive. nih.gov

| Scandium Imido Complex | Borane Reagent | Major Product | Key Reaction Pathway |

| [(NNNN)Sc═NDIPP] | 9-Borabicyclononane (9-BBN) | Scandium borohydride | C(sp³)–H bond borylation of the ligand. acs.org |

| [(NNNN)Sc═NDIPP] | Catecholborane (CatBH) | Scandium catecholate | B–O bond cleavage. acs.org |

Lithium Boron Nitride Li3bn2 and Boron Nitride Based Materials in Energy Applications

Synthesis and Phase Transformations of Lithium Boron Nitride (Li₃BN₂)

Lithium boron nitride (Li₃BN₂) is a ternary compound that has garnered interest for its role as a catalyst and as a material in energy storage applications. tandfonline.comescholarship.org Its synthesis and phase behavior are critical to understanding its properties and potential uses.

The primary synthesis route for Li₃BN₂ involves the reaction of lithium nitride (Li₃N) and hexagonal boron nitride (h-BN). escholarship.org The process is typically carried out at elevated temperatures. For instance, α-Li₃BN₂ powder has been successfully synthesized by reacting Li₃N and h-BN at 900 °C. escholarship.org The molar ratio of the precursors is a key parameter in determining the resulting phase. Studies have prepared different phases of Li₃BN₂ using molar mixtures of Li₃N to BN ranging from 1.0 to 1.1. researchgate.net The reaction is performed under an inert atmosphere, such as in a stream of nitrogen, to prevent contamination, as Li₃BN₂ is highly sensitive to air and moisture. researchgate.netresearchgate.net

| Precursor 1 | Precursor 2 | Molar Ratio (Li₃N:BN) | Temperature | Resulting Compound |

| Lithium Nitride (Li₃N) | Hexagonal Boron Nitride (h-BN) | 1.0 - 1.1 | 1070 K - 1170 K | α-Li₃BN₂ or β-Li₃BN₂ |

| Lithium Nitride (Li₃N) | Hexagonal Boron Nitride (h-BN) | Not Specified | 900 °C | α-Li₃BN₂ |

This table summarizes the synthesis conditions for Lithium Boron Nitride from its primary precursors based on available research data.

High-pressure and high-temperature (HPHT) conditions are particularly relevant in the context of using Li₃BN₂ as a solvent or catalyst for the synthesis of cubic boron nitride (c-BN), a superhard material. tandfonline.comresearchgate.net The formation and stability of c-BN in a Li₃BN₂ solvent system have been studied over a pressure range of 3.5 to 6 GPa and temperatures from 1100 to 1800 °C. researchgate.net First-principles calculations have been employed to investigate the structural, mechanical, and thermal properties of Li₃BN₂ under various pressures and temperatures, indicating that pressure enhances its elastic moduli and ductility. tandfonline.com The synthesis of nanocrystalline c-BN, a material with hardness comparable to diamond, can be achieved at very high pressures (e.g., 20 GPa) and moderate temperatures. mdpi.comnih.gov

Lithium boron nitride exists in at least two polymorphs: a low-temperature alpha phase (α-Li₃BN₂) and a high-temperature beta phase (β-Li₃BN₂). researchgate.net The synthesis temperature dictates which phase is formed from Li₃N and BN precursors; the α-phase is prepared at approximately 1070 K, while the β-phase is formed at around 1170 K. researchgate.net

Detailed thermal analysis has established the transition temperature between these two phases to be approximately 1135 K. researchgate.net The high-temperature β-Li₃BN₂ phase has a melting point of about 1189 K. Interestingly, the α-Li₃BN₂ phase can crystallize directly from an undercooled liquid state at 1160 K. researchgate.net

| Phase | Formation/Transition Temperature | Melting Point | Notes |

| α-Li₃BN₂ | Prepared at ~1070 K | - | Low-temperature phase. Can crystallize from undercooled liquid at 1160 K. researchgate.net |

| β-Li₃BN₂ | Prepared at ~1170 K | ~1189 K | High-temperature phase. researchgate.net |

| α ↔ β Transition | ~1135 K | - | Reversible phase transition temperature. researchgate.net |

This table outlines the key phase transition temperatures for the α and β polymorphs of Li₃BN₂.

Structural Characteristics of Li₃BN₂ Phases

The distinct physical and chemical properties of the α and β phases of Li₃BN₂ are rooted in their unique crystal structures.

The crystal structures of both polymorphs have been determined through X-ray diffraction techniques.

The α-Li₃BN₂ phase possesses a tetragonal crystal system (space group P4₂/mnm). materialsproject.org Its structure is characterized by the presence of linear [N=B=N]³⁻ anions. researchgate.net The lithium cations occupy two different crystallographic sites. One type of lithium ion, Li(1), is linearly coordinated by two nitrogen atoms from adjacent [NBN]³⁻ units. The other type, Li(2), is tetrahedrally coordinated by four nitrogen atoms, each belonging to a different [NBN]³⁻ ion. researchgate.net

The β-Li₃BN₂ structure is more complex. It features two alternating sections along the researchgate.net direction. One section is composed solely of nitrogen atoms, while the other contains both lithium and boron atoms. libretexts.org In this polymorph, there are three distinct lithium sites, each tetrahedrally coordinated to two N(1) and two N(2) atoms, forming distorted tetrahedra. libretexts.org The structure of some related ternary nitrides, such as Li₃FeN₂, is described as a derivative of the antifluorite type structure. libretexts.org The antifluorite structure is an ordered arrangement where cation and anion positions are reversed compared to the fluorite (CaF₂) structure. nih.gov

| Phase | Crystal System | Space Group | Key Structural Features |

| α-Li₃BN₂ | Tetragonal | P4₂/mnm materialsproject.org | Contains linear [NBN]³⁻ anions; Li⁺ in two distinct coordination environments (linear and tetrahedral). researchgate.net |

| β-Li₃BN₂ | Not specified | Not specified | Comprises two alternating structural sections; Li⁺ in three distinct, distorted tetrahedral coordinations. libretexts.org |

This interactive table details the structural characteristics of the α and β phases of Li₃BN₂.

Applications in Lithium-Ion and Lithium Metal Batteries

Lithium boron nitride (Li3BN2) and its related boron nitride-based materials are emerging as significant compounds in the advancement of energy storage technologies, particularly in the realm of lithium-ion and lithium metal batteries. These materials offer unique properties that address some of the critical challenges faced by current battery systems, including energy density, stability, and safety.

Role as Lithium-Ion Conductors

Lithium boron nitride (Li3BN2) is recognized as a lithium-ion conductor. researchgate.net The ionic conductivity of polycrystalline α-Li3BN2 has been measured at 3 × 10⁻⁵ S m⁻¹ at 400 K, with an activation energy of 78 kJ/mole. researchgate.net Furthermore, a glassy form of Li3BN2, prepared by planetary ball milling, has demonstrated a higher room-temperature ionic conductivity of 3.1×10⁻⁶ S/cm with a lower activation energy of 0.455 eV, suggesting that amorphization can enhance lithium-ion diffusion in these compounds. researchgate.net Hot-pressed pellets of Li3BN2 glass have shown a conductivity of 1.3 × 10⁻⁵ S cm⁻¹ at 25 °C, which is considerably higher than that of some oxide-based glass electrolytes. researchgate.net These properties position glassy Li3BN2 as a potential electrolyte for all-solid-state batteries, valued for its high conductivity, good mechanical properties, and electrochemical stability. researchgate.net

Ionic Conductivity of Li3BN2 Materials

| Material Form | Temperature | Ionic Conductivity | Activation Energy |

|---|---|---|---|

| Polycrystalline α-Li3BN2 | 400 K | 3 × 10⁻⁵ S m⁻¹ | 78 kJ/mole |

| Glassy Li3BN2 | 25 °C (Room Temp.) | 3.1 × 10⁻⁶ S/cm | 0.455 eV |

Integration in Composite Lithium Metal Anodes for Enhanced Stability

To overcome the challenges of lithium metal anodes, such as dendrite growth and large volume changes, a composite anode material (LBN) has been developed through a metallurgical reaction between lithium (Li) and hexagonal boron nitride (h-BN). nih.gov This process results in the formation of interpenetrating phases of lithium boride (LiB) and Li3BN2. nih.gov In this structure, LiB fibers are anchored by Li3BN2 granules, which suppresses the collapse and slippage of the LiB fibers and reinforces the mechanical strength and structural stability of the anode. nih.gov

This composite LBN anode has demonstrated a high average Coulombic efficiency of 99.69% at a current density of 1 mA cm⁻² and an areal capacity of 3 mAh cm⁻². It also exhibits a long lifespan of 2500 hours under cycling conditions of 1 mA cm⁻² and 1 mAh cm⁻². nih.gov A pouch cell utilizing this LBN anode with a LiCoO₂ cathode operated for over 450 cycles with 90.1% capacity retention. nih.gov The enhanced stability is credited to the interpenetrating architecture and the synergistic electronic and ionic conductivity of the dual lithiophilic phases of LiB and Li3BN2. nih.gov

Impact on Solid Electrolyte Interphase (SEI) Formation and Stability

The stability of the solid electrolyte interphase (SEI) is crucial for the performance and safety of lithium metal batteries. Boron nitride-based materials play a significant role in forming a stable SEI. An ultrathin coating of hexagonal boron nitride (h-BN) on a separator can induce the formation of a stabilized SEI, which effectively suppresses the growth of lithium dendrites and reduces the consumption of active lithium. nih.govmonash.edu

Computational studies have investigated the chemical stability of Li3BN2, suggesting favorable results for its use in applications requiring contact with lithium anodes. researchgate.net The interfaces between β-Li3BN2 and lithium metal have been found to be quite favorable, potentially comparable to the well-established LiPON/Li system. researchgate.net The formation of Li3N, a precursor in the synthesis of Li3BN2, is known to contribute to a stable and rigid SEI layer, which is beneficial for accommodating the large volume changes associated with alloying anodes. bwise.kr

Boron Nitride (BN) Derivatives in Electrolyte and Anode Design

Hexagonal Boron Nitride (h-BN) as an Electrolyte Additive

Hexagonal boron nitride (h-BN) has emerged as a multifunctional additive in various electrolyte systems, including liquid, gel polymer, and solid-state electrolytes, to enhance the safety and efficiency of lithium-based batteries. researchgate.net Its unique structural and thermal properties help address issues like thermal instability, dendrite formation, and limited ionic conductivity. researchgate.net

In liquid electrolytes, h-BN can improve ionic mobility and suppress undesirable side reactions. researchgate.net For gel polymer electrolytes, the addition of h-BN enhances mechanical flexibility and thermal stability. researchgate.net In solid-state electrolytes, h-BN is effective in suppressing dendrite growth, reinforcing mechanical strength, and improving interfacial compatibility. researchgate.net The two-dimensional layered structure of h-BN acts as a physical barrier to inhibit dendrite growth, while its high thermal conductivity aids in dissipating heat, thereby reducing the risk of thermal runaway. researchgate.netazonano.com

The integration of h-BN into electrolytes can also widen the electrochemical window, making them suitable for high-voltage battery applications. researchgate.net Furthermore, h-BN has been utilized as a protective layer on the lithium anode to stabilize it and enhance cycling stability. researchgate.net Even in non-solid-state electrolytes, the addition of h-BN has been proven effective at improving thermal stability and cycling performance at elevated temperatures. researchgate.net

Benefits of h-BN as an Electrolyte Additive

| Electrolyte Type | Key Benefits |

|---|---|

| Liquid | Improved ionic mobility, suppression of side reactions. researchgate.net |

| Gel Polymer | Enhanced mechanical flexibility and thermal stability. researchgate.net |

Boron Nitride Nanosheets and Nanotubes in Electrolyte Design

Boron nitride nanosheets (BNNS) and nanotubes (BNNTs) are increasingly being used as functional additives in electrolyte systems to improve battery performance. mdpi.com Due to their excellent mechanical strength, thermal conductivity, and chemical stability, their incorporation can enhance both the ionic conductivity and mechanical properties of electrolytes. ucl.ac.uk

In polymer-based electrolytes, BN nanosheets can improve Li-ion transference. ucl.ac.uk The Lewis acidic nature of boron atoms in BN allows them to interact with anions in the electrolyte, facilitating the movement of Li-ions. ucl.ac.ukucl.ac.uk The addition of 1% BN to a polymer/salt hybrid electrolyte was found to enhance both mechanical properties and ionic conductivity. ucl.ac.uk Surface-modified hexagonal boron nitride nanosheets (h-BNNS) in a PEO composite electrolyte enlarge the effective specific surface area of the filler, which promotes interaction with the anion via Lewis acid-base chemistry. This helps in the dissociation of lithium salts, releasing more free Li+ ions for transport. rsc.org

Boron nitride nanotubes (BNNTs) also offer benefits such as heat dissipation and flame retardation, making them suitable for modifying conventional separators to ensure safe battery operation in extreme environments. mdpi.com Researchers have developed electrolyte structures by embedding boron nitride aerogels (BNAGs) or BNNTs into electrolytes, which significantly increases the thermal stability of the Li-ion cells. labpartnering.orggoogle.com

Boron Nitride Cages and Analogs for Li-Ion Adsorption and Migration

Theoretical studies using density functional theory (DFT) have explored the potential of boron nitride nanostructures, such as cages and analogs of graphyne, for lithium-ion adsorption and migration. These studies provide insights into the fundamental interactions between lithium ions and BN materials, which is crucial for designing new battery components.

The adsorption and migration of Li+ ions on the surfaces of graphyne (GY) and its BN analogs (BNyne) have been investigated. acs.org It was found that Li+ ions preferentially adsorb above the centers of larger triangular holes in the structures and bind more strongly with carbon atoms than with BN pairs. acs.org The substitution of adjacent vacant sites with BN pairs enhances the adsorption of Li+. acs.org Among the studied systems, a structure referred to as BNyne-BN exhibited the lowest energy barrier for lithium migration (13.7 kcal/mol), indicating superior mobility. acs.org This suggests that such BN-containing nanostructures could be promising candidates for all-solid-state Li-ion battery materials. acs.org

Theoretical Studies on Li-Decorated BN Structures for Hydrogen Storage and Ion Transport

In addition to battery applications, lithium-decorated boron nitride structures have been theoretically investigated for their potential in hydrogen storage. DFT calculations have been employed to understand the hydrogen storage behavior of these materials.

Pristine BN atomic chains show weak interaction with hydrogen molecules. However, decorating these chains with lithium atoms significantly increases the hydrogen adsorption energies and storage capacities. aip.orgresearchgate.net The bonding energy between Li and the BN atomic chain is substantial, preventing the clustering of Li atoms. aip.orgresearchgate.net Theoretical studies revealed that with two Li atoms binding to each end of a BN atomic chain, the hydrogen storage capacity can reach up to 29.2 wt% theoretically. aip.org The van der Waals interaction plays a significant role in the adsorption of H2 molecules onto these Li-decorated structures. aip.orgresearchgate.net

Li-decorated BN cages have also been explored. Calculations on a Li-decorated B12N12 cage showed a maximum hydrogen storage capacity of 9.1 wt%. researchgate.net In this structure, each Li atom can adsorb multiple H2 molecules. researchgate.net Another study on LiF-decorated B12N12 cages found that hydrogen binding is intermediate between physisorption and chemisorption, making these materials suitable for hydrogen storage applications. iaea.org Furthermore, a study on Li-decorated B2N2 nanosheets predicted a hydrogen gravimetric density of 12.4 wt %, with hydrogen desorption possible at near-ambient temperatures (288 K). acs.org

| Material | Theoretical H2 Storage Capacity (wt %) | Key Finding | Reference |

|---|---|---|---|

| Li-decorated BN Atomic Chains | Up to 29.2% | Each Li atom can bind multiple H2 molecules. | aip.org |

| Li-decorated B12N12 Cage | 9.1% | Adsorbed hydrogen remains in molecular form. | researchgate.net |

| Li-decorated B2N2 Nanosheets | 12.4% | Desorption can occur at 288 K. | acs.org |

Mechanistic Insights and Advanced Synthetic Approaches for Li N B Systems

Catalyst-Free Reduction Reactions Involving Lithium Borohydride (B1222165) and Amidoboranes

An efficient and straightforward method for the reduction of nitriles to amine-boranes has been developed utilizing a combination of sodium amidoborane (NaAB) and lithium borohydride (LiBH₄). dntb.gov.uaresearchgate.netrsc.orgrsc.org This process operates at room temperature in a tetrahydrofuran (B95107) (THF) solvent and, notably, requires no catalyst. dntb.gov.uaresearchgate.netrsc.org

The key to this transformation is the significant synergistic effect between the two hydride reagents. rsc.org When used in isolation, both NaAB and LiBH₄ show substantially lower efficacy in reducing nitriles. For instance, the reduction of benzonitrile (B105546) resulted in a 92% yield with the combined reagent system, whereas using only NaAB or LiBH₄ yielded just 22% and 12%, respectively. rsc.org A 1:3 molar ratio of NaAB to LiBH₄ has been identified as highly effective. dntb.gov.uabohrium.com This cooperative effect makes the mixture a potent reducing agent, potentially serving as a milder alternative to reagents like lithium aluminium hydride (LiAlH₄). rsc.org The reaction is applicable to a wide array of aromatic and aliphatic nitriles, consistently affording high yields of the corresponding amine-borane products, which can then be easily hydrolyzed to primary amines. researchgate.netrsc.org

Table 1: Catalyst-Free Reduction of Various Nitriles using NaAB and LiBH₄ rsc.org This table showcases the product yields for the reduction of different nitriles using a combined sodium amidoborane and lithium borohydride system at room temperature.

| Entry | Substrate (Nitrile) | Product | Yield (%) |

| 1 | Benzonitrile | Benzylamine-borane | 92 |

| 2 | 4-Methylbenzonitrile | (4-Methylphenyl)methanamine-borane | 99 |

| 3 | 4-Methoxybenzonitrile | (4-Methoxyphenyl)methanamine-borane | 95 |

| 4 | 4-Chlorobenzonitrile | (4-Chlorophenyl)methanamine-borane | 93 |

| 5 | 2-Chlorobenzonitrile | (2-Chlorophenyl)methanamine-borane | 91 |

| 6 | Naphthalene-1-carbonitrile | Naphthalen-1-ylmethanamine-borane | 99 |

| 7 | 3-Phenylpropanenitrile | (3-Phenylpropyl)amine-borane | 85 |

| 8 | Dodecanenitrile | Dodecylamine-borane | 89 |

Design Principles for Novel Boron-Based Lithium Salts in Battery Electrolytes

The performance of lithium-ion batteries (LIBs) is critically dependent on the properties of the electrolyte, particularly the lithium salt. rsc.org While lithium hexafluorophosphate (B91526) (LiPF₆) is the industry standard, it suffers from poor thermal stability and susceptibility to hydrolysis, which can compromise battery safety and longevity. rsc.orgchalmers.se This has spurred the search for alternative salts, with boron-based anions emerging as a promising class due to their potential for high thermal and electrochemical stability. researchgate.netresearchgate.net A key strategy in this area is the rational design of the anion to optimize properties such as solubility, ionic conductivity, and electrochemical stability. rsc.orgacs.org

Anion Design Utilizing Conjugated Ligands

A novel design concept for advanced lithium salts involves creating anions with a central boron atom coordinated to conjugated ligands. rsc.orgrsc.orgborates.today This approach aims to delocalize the negative charge across the anion, which weakens the interaction between the anion and the lithium cation (Li⁺). rsc.org Weaker cation-anion interactions are desirable as they promote salt dissociation, leading to a higher concentration of mobile Li⁺ ions and thus greater ionic conductivity. rsc.orgrsc.org

The ligands explored in this design strategy are often derived from conjugated systems like imidazole (B134444) and pyrrole (B145914) rings or incorporate multiple cyano (-CN) groups. rsc.orgmdpi.com For example, anions based on (1Z,3Z)-buta-1,3-diene-1,2,3,4-tetracarbonitrile ligands have been shown to significantly decrease the lithium cation interaction energy. rsc.orgrsc.org The versatility of this design approach allows for fine-tuning the anion's properties by systematically changing the conjugated ligands. rsc.org

Computational Evaluation of Cation-Anion Interactions and Electrochemical Stability

Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for the in silico screening and evaluation of these newly designed boron-based anions. rsc.orgrsc.org This approach allows researchers to predict the fundamental properties of a salt before undertaking its synthesis, accelerating the discovery of promising candidates. rsc.orgacs.org

Two key metrics are evaluated computationally:

Cation-Anion Interaction Strength: This is typically quantified by the electronic dissociation energy (ΔE_d) required to separate the Li⁺ cation from the anion. rsc.org A lower dissociation energy indicates weaker binding, which correlates with better salt solubility and higher ionic conductivity. rsc.orgborates.today

Electrochemical Stability Window (ESW): This defines the voltage range within which the electrolyte remains stable. It is determined by two values:

Oxidative Stability: The oxidation potential (often calculated as ΔE_v) indicates the anion's resilience to degradation at the high-voltage cathode. rsc.orgrsc.org A higher value is necessary for next-generation high-energy batteries. mdpi.com For instance, the calculated oxidative stability limit for Li[B(CF₃)₄] is 7.12 V vs. Li⁺/Li⁰, significantly higher than many conventional salts. mdpi.comnih.gov

Reductive Stability: The reduction potential (E_red) is crucial for the anion's behavior at the anode. Some boron-based salts, like lithium bis(oxalato)borate (LiBOB), are designed to decompose at specific potentials (e.g., 1.28 V for LiBOB) to form a stable and protective solid electrolyte interphase (SEI) layer on the anode. researchgate.net

Studies have shown that ligands with conjugated cyano groups can create weaker cation-anion interactions compared to conventional cyano groups. rsc.org Furthermore, the introduction of fluorine into the ligands can further weaken these interactions and enhance oxidative stability. rsc.orgmdpi.com Computational results predict that several novel boron-based anions with conjugated ligands possess superior properties compared to existing salts, marking them as interesting targets for future synthesis and application in LIBs. rsc.orgrsc.org

Table 2: Computationally Predicted Properties of Boron-Based Lithium Salts rsc.orgmdpi.comresearchgate.net This table compares the calculated ion-pair dissociation energy and electrochemical stability of novel boron-based anions with standard salts. A lower dissociation energy and a wider electrochemical window are generally desirable.

| Lithium Salt Anion | Type | Ligand Type | Ion-Pair Dissociation Energy (ΔE_d, kJ/mol) | Oxidation Potential (V vs. Li⁺/Li⁰) | Reduction Potential (V vs. Li⁺/Li⁰) |

| PF₆⁻ | Standard | Inorganic Fluoride | 511 | ~4.5 (meta-stable) | ~0.0 |

| BOB⁻ (bis(oxalato)borate) | Boron-Based | Oxalate | 622 | 4.58 | 1.28 |

| BMB⁻ (bis(malonato)borate) | Boron-Based | Malonate | 582 | 4.96 | -0.74 |

| BDB⁻ | Novel Boron-Based | Conjugated Cyano | 509 | 5.89 | 1.84 |

| DCBD⁻ | Novel Boron-Based | Conjugated Cyano | 496 | 6.57 | 2.36 |

| [B(CF₃)₄]⁻ | Novel Boron-Based | Fluorinated Alkyl | 465 | 7.12 | -2.12 |

| [(C₂F₅)BF₂(CN)]⁻ | Novel Boron-Based | Fluorinated Alkyl/Cyano | 486 | 5.92 | -2.53 |

Future Research Trajectories and Emerging Applications

Rational Design of Next-Generation Li-N-B Materials for Enhanced Energy Density and Cycle Life

The deliberate and intelligent design of materials, or rational design, is a cornerstone for developing next-generation Li-N-B compounds for high-performance batteries. bohrium.com This approach moves beyond trial-and-error methods, employing a fundamental understanding of structure-property relationships to create materials with specific, enhanced functionalities. Key strategies include nanostructuring, compositional tuning through doping, and the creation of complex heterostructures. bohrium.commaterialsfutures.org The goal is to engineer materials that provide rapid ion and electron transport, large surface areas, and stable interfaces. bohrium.com

One promising avenue is the modification of hexagonal boron nitride (h-BN), which has a layered structure similar to graphite. researchgate.net While pristine h-BN is an insulator, introducing lithium atoms (intercalation) or defects can dramatically alter its electronic and electrochemical properties. aps.orgmdpi.com For instance, the use of defective boron nitride, such as turbostratic boron nitride (t-BN), has been shown to significantly improve the lithium-ion conductivity of complex hydrides. acs.org Adding boron nitride nanotubes (BNNTs) as an electrolyte additive has also demonstrated the ability to enhance ionic conductivity by up to 30% and improve capacity retention over hundreds of cycles at high rates. acs.org

Another advanced strategy involves creating novel 2D materials like boron-nitride-based MXenes. ornl.gov Computational studies have identified that compounds such as Ti₃BN are thermodynamically stable and exhibit high lithium storage capacities, potentially exceeding 250 mAh g⁻¹. ornl.gov These materials are not only promising for lithium-ion batteries but also show suitability for other metal-ion storage systems (Na, K, Ca, Mg), making them versatile candidates for future energy storage applications. ornl.gov The design of heterostructures, which combine different materials to leverage their synergistic effects, is also a key area of research for developing advanced electrodes. materialsfutures.org By rationally designing nanoarray structures, researchers aim to buffer volume changes during cycling, enhance conductivity, and suppress the formation of lithium dendrites, which are major challenges in high-energy batteries. materialsfutures.orgmaterialsfutures.org

Table 1: Properties of Rationally Designed Li-N-B Materials

| Material System | Design Strategy | Observed Improvement | Potential Application | Reference |

|---|---|---|---|---|

| Lithium-doped hexagonal Boron Nitride (Li-doped h-BN) | Intercalation/Doping | Creation of a magnetic ground state; potential for Li diffusion. | Energy storage, Spintronics | aps.org |

| Boron Nitride Nanotube (BNNT) Electrolyte Additive | Composite Electrolyte | ~30% higher ionic conductivity; improved capacity retention over 500 cycles. | High energy density Li-ion batteries | acs.org |

| Titanium Boron Nitride MXene (e.g., Ti₃BN) | Novel 2D Material Synthesis (Computationally Identified) | High theoretical Li-storage capacity (>250 mAh g⁻¹); metallic conductivity. | Anodes for Li-ion and other metal-ion batteries | ornl.gov |

| Turbostratic Boron Nitride (t-BN) Composite | Defect Engineering | Highest ion conductivity and lowest activation energy among tested BN structures. | Solid-state electrolytes, Hydrogen storage | acs.org |

Advanced Spectroscopic and In-Situ Characterization Techniques for Reaction Monitoring

To fully understand and optimize Li-N-B materials, it is crucial to observe their behavior during electrochemical processes in real-time. Advanced characterization techniques, particularly those performed in-situ (in the actual operating environment) or operando (while the device is operating), provide unprecedented insights into reaction mechanisms, structural transformations, and degradation pathways. uwo.cacip.com.cn

A variety of powerful tools are being deployed for this purpose:

Synchrotron-based X-ray Techniques : Techniques like in-situ X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and X-ray Absorption Spectroscopy (XAS) are invaluable. uwo.cacip.com.cn In-situ XRD can track changes in the crystal structure of electrode materials during lithiation and delithiation. cip.com.cnresearchgate.net XPS and XAS provide detailed information about changes in chemical states and the local atomic environment at the electrode-electrolyte interface, which is critical for understanding the formation and evolution of the solid electrolyte interphase (SEI). uwo.ca

Neutron-based Techniques : Neutrons are highly sensitive to light elements like lithium, making techniques such as neutron powder diffraction (NPD) and neutron depth profiling (NDP) exceptionally useful. iphy.ac.cn These methods can precisely locate lithium atoms within the crystal structure and monitor their movement across interfaces, providing a clearer picture of ion transport and distribution than X-ray methods alone. iphy.ac.cn

Electron Microscopy : In-situ Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) allow for direct visualization of morphological changes in electrode materials during battery cycling. cip.com.cnnih.gov Researchers can observe processes like particle cracking, volume expansion, and the growth of lithium dendrites at the nanoscale, offering direct evidence of failure mechanisms. nih.govresearchgate.net

Spectroscopic Methods : In-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can monitor vibrational modes of molecules, providing information on the evolution of chemical species and reaction intermediates at surfaces and interfaces. jos.ac.cn Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying the local environment of lithium ions and quantifying inactive lithium, helping to elucidate the fundamental processes that occur during charge and discharge. researchgate.netoxinst.com

These advanced techniques, often used in combination, are essential for validating theoretical models and guiding the rational design of more stable and efficient Li-N-B materials. cip.com.cnoxinst.com

Table 2: Application of Advanced Characterization Techniques for Li-N-B Systems

| Technique | Type | Information Obtained | Relevance to Li-N-B Research | Reference |

|---|---|---|---|---|